
(2-Hydroxyethyl)triethylammonium bromide benzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)triethylammonium bromide benzilate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a triethylammonium group attached to a hydroxyethyl group, with a bromide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)triethylammonium bromide benzilate typically involves the reaction of triethylamine with 2-bromoethanol. The reaction proceeds via nucleophilic substitution, where the triethylamine acts as a nucleophile, attacking the electrophilic carbon in 2-bromoethanol, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
(2-Hydroxyethyl)triethylammonium bromide benzilate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, through ion exchange reactions.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Primary alcohols are the main products.
科学的研究の応用
(2-Hydroxyethyl)triethylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of (2-Hydroxyethyl)triethylammonium bromide benzilate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with ion channels and transport proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- (2-Hydroxyethyl)triethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- Tetrabutylammonium bromide
- Benzyltrimethylammonium chloride
Uniqueness
(2-Hydroxyethyl)triethylammonium bromide benzilate is unique due to its specific combination of a hydroxyethyl group and a triethylammonium group, which imparts distinct physicochemical properties. This combination allows it to act as an effective phase transfer catalyst and interact with biological membranes in a specific manner, making it valuable in both chemical synthesis and biological research.
特性
CAS番号 |
32341-68-7 |
|---|---|
分子式 |
C22H30BrNO3 |
分子量 |
436.4 g/mol |
IUPAC名 |
triethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]azanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-23(5-2,6-3)17-18-26-21(24)22(25,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,25H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GIGGCFWOBHJNIP-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
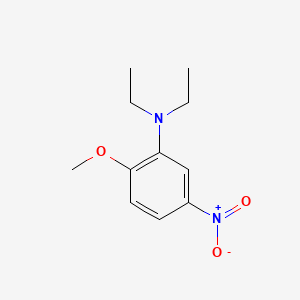
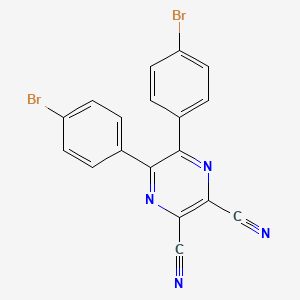
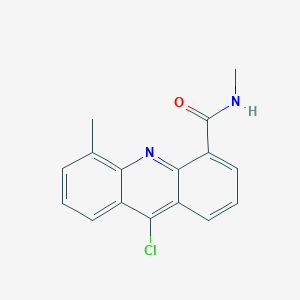
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
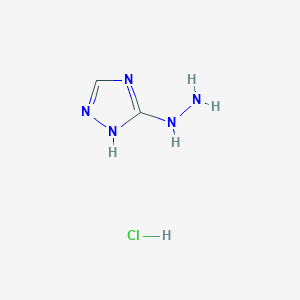


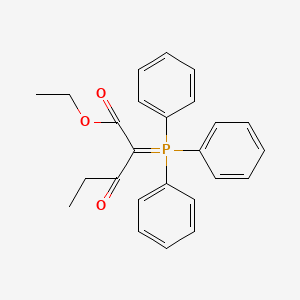
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
